molecular formula C21H18Cl2N2O3 B14869306 [5-Chloro-7-(morpholin-4-ylmethyl)quinolin-8-yl] 2-chlorobenzoate

[5-Chloro-7-(morpholin-4-ylmethyl)quinolin-8-yl] 2-chlorobenzoate

Cat. No.: B14869306
M. Wt: 417.3 g/mol
InChI Key: FOFKDQFUZFHQOP-UHFFFAOYSA-N
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Description

5-chloro-7-(morpholinomethyl)quinolin-8-yl 2-chlorobenzoate is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by the presence of a quinoline core substituted with a morpholinomethyl group at the 7th position and a 2-chlorobenzoate ester at the 8th position. The compound’s unique structure imparts specific chemical and biological properties, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-7-(morpholinomethyl)quinolin-8-yl 2-chlorobenzoate typically involves a multi-step process. One common method starts with the preparation of 5-chloroquinolin-8-ol. This intermediate is then reacted with formaldehyde and morpholine in dry ethanol under reflux conditions to yield 5-chloro-7-(morpholinomethyl)quinolin-8-ol . The final step involves esterification with 2-chlorobenzoic acid under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-chloro-7-(morpholinomethyl)quinolin-8-yl 2-chlorobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

    Substitution: The chloro groups in the compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while substitution reactions can produce a variety of substituted quinoline derivatives.

Scientific Research Applications

5-chloro-7-(morpholinomethyl)quinolin-8-yl 2-chlorobenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of 5-chloro-7-(morpholinomethyl)quinolin-8-yl 2-chlorobenzoate involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the morpholinomethyl group can enhance the compound’s solubility and bioavailability, making it more effective in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-7-(morpholinomethyl)quinolin-8-ol
  • 5-chloro-7-(4-morpholinylmethyl)-8-quinolinyl 2-thiophenecarboxylate

Uniqueness

Compared to similar compounds, 5-chloro-7-(morpholinomethyl)quinolin-8-yl 2-chlorobenzoate has a unique combination of a quinoline core, morpholinomethyl group, and 2-chlorobenzoate ester. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C21H18Cl2N2O3

Molecular Weight

417.3 g/mol

IUPAC Name

[5-chloro-7-(morpholin-4-ylmethyl)quinolin-8-yl] 2-chlorobenzoate

InChI

InChI=1S/C21H18Cl2N2O3/c22-17-6-2-1-4-16(17)21(26)28-20-14(13-25-8-10-27-11-9-25)12-18(23)15-5-3-7-24-19(15)20/h1-7,12H,8-11,13H2

InChI Key

FOFKDQFUZFHQOP-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2=CC(=C3C=CC=NC3=C2OC(=O)C4=CC=CC=C4Cl)Cl

Origin of Product

United States

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